6-Diazo-5-oxo-norleucine

説明

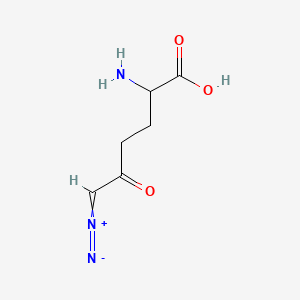

6-Diazo-5-oxo-norleucine is a non-proteinogenic amino acid that was originally isolated from the soil bacterium Streptomyces. It is known for its role as a glutamine antagonist, which means it can inhibit enzymes that utilize glutamine.

準備方法

Synthetic Routes and Reaction Conditions: 6-Diazo-5-oxo-norleucine can be synthesized through a multi-step process starting from lysine. The biosynthesis involves three key enzymes in bacteria that convert lysine into this compound . The synthetic route typically involves the diazotization of an amino acid precursor followed by oxidation and other chemical transformations to introduce the diazo and oxo functional groups.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This could include the use of advanced bioreactors for microbial fermentation and subsequent chemical processing steps.

化学反応の分析

Types of Reactions: 6-Diazo-5-oxo-norleucine undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of the diazo group, it can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and reactivity.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Solvents: Methanol, acetone, and ethanol are commonly used solvents for these reactions.

Major Products: The reactions of this compound can lead to the formation of various derivatives, depending on the reagents and conditions used. These derivatives can have different biological activities and properties.

科学的研究の応用

6-Diazo-5-oxo-norleucine has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study the mechanisms of glutamine-utilizing enzymes.

Biology: The compound is employed to investigate cellular metabolism and the role of glutamine in various biological processes.

作用機序

6-Diazo-5-oxo-norleucine exerts its effects by inhibiting enzymes that utilize glutamine. It mimics the structure of glutamine and binds to the active sites of these enzymes, preventing them from catalyzing their normal reactions. This inhibition disrupts various metabolic pathways, leading to the depletion of essential metabolites and ultimately causing cell death . The compound targets several key enzymes, including carbamoyl phosphate synthase, CTP synthase, and mitochondrial glutaminase .

類似化合物との比較

Azaserine: Another glutamine antagonist with similar inhibitory effects on glutamine-utilizing enzymes.

Acivicin: A glutamine analogue that inhibits glutamine-dependent enzymes.

Methionine Sulfoximine: Inhibits glutamine synthetase and disrupts nitrogen metabolism.

Uniqueness: 6-Diazo-5-oxo-norleucine is unique due to its specific structure, which allows it to effectively inhibit a broad range of glutamine-utilizing enzymes. Its diazo and oxo functional groups contribute to its high reactivity and potency as an enzyme inhibitor .

生物活性

6-Diazo-5-oxo-norleucine (DON) is a synthetic amino acid analog that has garnered significant attention in biochemical research due to its unique biological activities. It is primarily known for its role as an inhibitor of various enzymes, particularly those involved in amino acid metabolism. This article delves into the biological activity of DON, supported by case studies, research findings, and data tables.

DON acts as an inhibitor of the enzyme glutamine synthetase , which plays a crucial role in nitrogen metabolism by catalyzing the conversion of glutamate and ammonia to glutamine. By inhibiting this enzyme, DON disrupts normal cellular functions and metabolic pathways. Additionally, it has been shown to inhibit other enzymes such as gamma-glutamyl transpeptidase (GGT), which is involved in the metabolism of glutathione and other thiol compounds .

Inhibition Studies

Research indicates that DON's inhibitory effects can lead to various physiological outcomes, including:

- Altered nitrogen metabolism : This can affect protein synthesis and overall cellular growth.

- Induction of apoptosis : In certain cancer cell lines, DON has been observed to trigger programmed cell death, making it a potential candidate for cancer therapy .

Case Studies

- Cancer Research : A study demonstrated that DON significantly inhibited the growth of several cancer cell lines, including pancreatic and breast cancer cells. The mechanism was attributed to its ability to induce oxidative stress and apoptosis through GGT inhibition .

- Neuroprotective Effects : Another investigation highlighted DON's neuroprotective properties in models of neurodegenerative diseases. It was found to mitigate excitotoxicity by regulating glutamate levels in neuronal cultures .

- Metabolic Disorders : In metabolic syndrome models, DON treatment resulted in improved insulin sensitivity and reduced hyperglycemia, suggesting its potential utility in managing metabolic disorders .

Data Table: Summary of Biological Activities of this compound

Pharmacokinetics

Studies on the pharmacokinetics of DON reveal that it is rapidly absorbed and distributed within biological systems. Its half-life varies depending on the model organism, with significant implications for dosing regimens in therapeutic applications.

Toxicity Profile

While DON exhibits promising biological activities, its toxicity profile has also been investigated. Research indicates that at higher concentrations, DON can lead to cytotoxic effects in non-target cells. Therefore, careful consideration must be given to dosage when exploring its therapeutic potential.

特性

IUPAC Name |

2-amino-6-diazo-5-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWQAMGASJSUIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-17-0, 157-03-9 | |

| Record name | DL-Diazooxonorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-diazo-5-oxo-L-norleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-DIAZO-5-OXO-DL-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOS90IK8XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。